molecular formula C18H22ClNO2 B1437569 N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline CAS No. 1040685-78-6

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline

Cat. No. B1437569
M. Wt: 319.8 g/mol
InChI Key: XJVRHAHZUSYOIC-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter) and odor if available.



Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It includes the reactants, products, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction. The mechanisms of these reactions may also be studied.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and reactivity.


Scientific Research Applications

  • Palladium-Catalyzed Amination Reactions : The paper by Wolfe and Buchwald (2003) discusses the application of palladium-catalyzed amination in synthesizing compounds like N-Hexyl-2-methyl-4-methoxylaniline. This process is essential in creating various amines, which are pivotal in pharmaceuticals and agrochemicals (Wolfe & Buchwald, 2003).

  • Chromogenic Chemosensors for Cyanide Detection : Heying et al. (2015) explored compounds such as N-(2,4-dinitrobenzylidene)-4-methoxyaniline for their use as chromogenic chemosensors. These are particularly effective in detecting cyanide, demonstrating potential in environmental monitoring and public safety (Heying et al., 2015).

  • Synthesis and Characterization of Benzylideneaniline Compounds : Subashini et al. (2021) synthesized and characterized compounds like N-(4-bromobenzylidene)-4-methoxyaniline. Their work includes studying the structural properties and potential applications in nonlinear optics and material science (Subashini et al., 2021).

  • Bioactive Schiff Base Compounds : Research by Sirajuddin et al. (2013) involves the synthesis of compounds like N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. These compounds exhibit a range of biological activities, including antimicrobial, antioxidant, and DNA-binding properties, indicating their potential in pharmacology and biochemistry (Sirajuddin et al., 2013).

  • Antimicrobial Activity of Novel Imidazole Derivatives : Maheta et al. (2012) explored the antimicrobial properties of imidazole derivatives like 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles. Such compounds have shown potential in developing new antimicrobial agents (Maheta et al., 2012).

  • Stereoselectivity in Beta-Lactam Synthesis : Pérez-Faginas et al. (2007) demonstrated the stereoselective synthesis of beta-lactams using N-(p-methoxybenzyl)-N-(2-chloro)propionyl amino acid derivatives. This research contributes significantly to the field of antibiotic development (Pérez-Faginas et al., 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[(2-butoxyphenyl)methyl]-3-chloro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-3-4-11-22-17-8-6-5-7-14(17)13-20-15-9-10-18(21-2)16(19)12-15/h5-10,12,20H,3-4,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVRHAHZUSYOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CNC2=CC(=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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